2-(4-Bromophenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide
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Overview
Description
2-(4-bromophenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide is an organobromine compound.
Scientific Research Applications
Synthesis and Chemical Reactions
The compound 2-(4-Bromophenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide and its derivatives have been explored in various synthetic and chemical reaction studies. For instance, Ohta, Akita, and Hara (1979) investigated the reactions of similar pyrazine oxides with different reagents, providing insights into the potential chemical pathways and transformations of such compounds (Ohta, Akita, & Hara, 1979).
Biological Applications
In the realm of biological applications, certain derivatives of the compound have shown promising results. For example, Yamada et al. (2010) synthesized a compound similar to this compound, demonstrating significant anti-proliferative effects on certain cell lines, suggesting its potential in therapeutic applications (Yamada et al., 2010).
Photophysical Properties
The photophysical properties of compounds structurally related to this compound have been studied, indicating potential applications in photochemistry and material sciences. For instance, Bilski et al. (1996) explored the reaction of a similar spin trap compound with singlet oxygen, shedding light on its potential use in photochemical studies (Bilski, Reszka, Bilska, & Chignell, 1996).
Sensor Development
Research by Choi et al. (2013) on rhenium(I) polypyridine complexes functionalized with diaminoaromatic moieties, which bear structural resemblance to the compound , highlighted their use as phosphorescent sensors for nitric oxide, suggesting the potential of this compound derivatives in sensor technology (Choi et al., 2013).
Material Science Applications
Further extending to material science, research on related bromo- and oxido- compounds has revealed their potential in creating new materials with specific properties, such as in the study of copper(II) and oxido-vanadium(IV) complexes by Takjoo et al. (2013) (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).
The compound "this compound" has been studied in various scientific research contexts. Below are some significant findings from different studies:
Reactions and Synthesis
Syntheses and Reactions of Pyrazine Monoxides : A study by Ohta, Akita, and Hara (1979) explored the reactions of dimethylpyrazine 1-oxide and diethylpyrazine 1-oxide with phosphoryl chloride or acetic anhydride, leading to the formation of diketopiperazines, which were shown to exist in a cis configuration (Ohta, Akita, & Hara, 1979).
Synthesis of Phosphorus Heterocycles : Yamada et al. (2010) synthesized novel phosphorus heterocycles, including 4-bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide, which showed high anti-proliferative effects on U937 cells, suggesting potential for chemotherapeutic applications (Yamada et al., 2010).
Photochemical and Electronic Studies
- Oxidation of Spin Traps by Singlet Oxygen : The study of the reaction of 5,5-dimethyl-1-pyrroline N-oxide (DMPO) with singlet oxygen by Bilski et al. (1996) revealed efficient oxidation processes and potential applications in identifying free radicals generated photochemically (Bilski, Reszka, Bilska, & Chignell, 1996).
Biological and Medicinal Applications
- CCR5 Receptor Antagonists : A study by Palani et al. (2002) reported the discovery and synthesis of a compound, SCH 351125, a CCR5 receptor antagonist for the treatment of HIV-1 infection, highlighting the therapeutic potential of related chemical structures (Palani, Shapiro, Josien, Bara, Clader, Greenlee, Cox, Strizki, & Baroudy, 2002).
Metal Complexes and Coordination Chemistry
- Copper(II) and Vanadium(IV) Complexes : Takjoo, Mague, Akbari, and Ebrahimipour (2013) investigated the synthesis, structural, and thermal analyses of copper(II) and oxido-vanadium(IV) complexes, potentially useful in coordination chemistry and materials science (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).
Properties
Molecular Formula |
C18H15BrN2O2 |
---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C18H15BrN2O2/c1-12-17(14-6-4-3-5-7-14)21(23)18(13(2)20(12)22)15-8-10-16(19)11-9-15/h3-11H,1-2H3 |
InChI Key |
GDBIZWCIODRNMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=O)C(=C(N1[O-])C)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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